1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9
Brand Name: Vulcanchem
CAS No.:
VCID: VC16033028
InChI: InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i3D3,4D3,5D3
SMILES:
Molecular Formula: C36H72NO8P
Molecular Weight: 687.0 g/mol

1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9

CAS No.:

Cat. No.: VC16033028

Molecular Formula: C36H72NO8P

Molecular Weight: 687.0 g/mol

* For research use only. Not for human or veterinary use.

1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 -

Specification

Molecular Formula C36H72NO8P
Molecular Weight 687.0 g/mol
IUPAC Name [(2R)-2,3-di(tetradecanoyloxy)propyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate
Standard InChI InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i3D3,4D3,5D3
Standard InChI Key CITHEXJVPOWHKC-LNEGZTHBSA-N
Isomeric SMILES [2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Canonical SMILES CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Introduction

Chemical Structure and Isotopic Labeling

Molecular Architecture

DMPC-d9 belongs to the phosphatidylcholine (PC) family, characterized by a glycerol backbone esterified with two myristoyl chains (14:0) at the sn-1 and sn-2 positions. The choline headgroup is modified with nine deuterium atoms, replacing hydrogens in the trimethylamine moiety (N(CD3)3-\text{N}(\text{CD}_3)_3) . This structural modification preserves the compound’s biophysical behavior while enabling isotopic tracing. The molecular weight of DMPC-d9 is 686.99 g/mol, with an exact mass of 686.556 Da .

Isotopic Composition

Deuteration at the choline headgroup alters the compound’s vibrational and rotational modes, making it ideal for Fourier-transform infrared (FTIR) and Raman spectroscopy. The percent composition of DMPC-d9 is:

  • Carbon (C): 62.94%

  • Hydrogen (H): 9.24%

  • Deuterium (D): 2.64%

  • Nitrogen (N): 2.04%

  • Oxygen (O): 18.63%

  • Phosphorus (P): 4.51% .

Synthesis and Purification

Steglich Esterification

DMPC-d9 is synthesized via Steglich esterification, a method optimized for phospholipid production . This reaction involves coupling sn-glycero-3-phosphocholine (GPC) with deuterated myristic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The deuterated choline headgroup is introduced using trimethylamine-d9 during the final quaternization step .

Physicochemical Properties

Thermal Behavior

DMPC-d9 exhibits a phase transition temperature (TmT_m) of 37.63°C, slightly higher than non-deuterated DMPC (36.58°C) . This transition corresponds to the shift from a gel-phase (Lβ_\beta) to a liquid-crystalline phase (Lα_\alpha), critical for membrane fluidity studies.

Analytical Characterization

Spectroscopic Profiling

  • 1H^1\text{H}-NMR: Peaks at 3.37–5.23 ppm confirm glycerol and choline backbones. Deuterium substitution eliminates signals from the trimethylamine hydrogens .

  • 13C^{13}\text{C}-NMR: Resonances at 14.12–34.36 ppm (myristoyl chains) and 54.46–70.56 ppm (glycerol/choline) .

  • 31P^{31}\text{P}-NMR: Single peak at -0.87 ppm, indicative of phosphatidylcholine .

Applications in Research

Membrane Biophysics

DMPC-d9 is widely used in solid-state NMR to study lipid bilayer dynamics. Deuterium’s quadrupolar splitting provides insights into acyl chain order parameters and headgroup orientation .

Drug Delivery Systems

In liposomal formulations, DMPC-d9’s phase behavior enables controlled drug release. Its TmT_m near body temperature facilitates temperature-sensitive payload delivery .

Metabolic Tracing

Deuterium labeling allows tracking of phospholipid metabolism in vivo using mass spectrometry imaging (MSI) .

Comparative Analysis with Analogues

PropertyDMPC-d9 DMPC-d63 Non-deuterated DMPC
Molecular FormulaC36_{36}H63_{63}NO8_8PD9_9C36_{36}H9_9D63_{63}NO8_8PC36_{36}H72_{72}NO8_8P
Exact Mass (Da)686.556740.89678.54
Deuteration SitesCholine headgroupAcyl chains + cholineNone
TmT_m (°C)37.6341.236.58

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